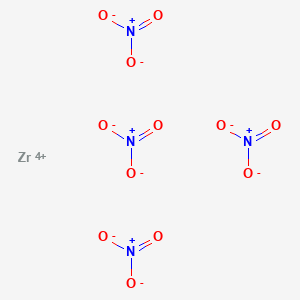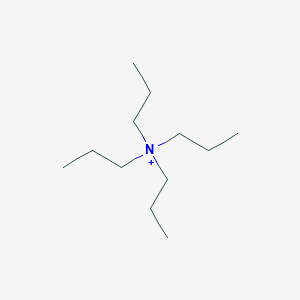
Tetrapropylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapropylammonium (TPA) is a quaternary ammonium salt with the chemical formula (C3H7)4N+. It is widely used in various scientific research applications, including organic synthesis, electrochemical studies, and catalysis. TPA has gained significant attention due to its unique properties, such as its high thermal stability, solubility in organic solvents, and low toxicity. In
Aplicaciones Científicas De Investigación
Bromination Reactions
Tetrapropylammonium nonabromide (Pr4NBr9) is used as a solid reagent for bromination reactions, exhibiting high reactivity and selectivity similar to elemental bromine. It's easier and safer to handle and store than bromine (Beck et al., 2014).
Catalytic Oxidant in Organic Synthesis
Tetrapropylammonium perruthenate (TPAP) is used for oxidizing a wide range of molecules, including both double and selective oxidations. Mechanistic studies and general experimental procedures involving TPAP are well-documented, highlighting its versatility in heteroatom oxidation and cleavage reactions (Ley et al., 1994).
Zeolite Formation
Tetrapropylammonium hydroxide (TPAOH) plays a crucial role in the formation of MFI zeolite. Studies using 29Si liquid NMR and in situ infrared spectroscopy show that TPAOH facilitates the formation of specific silicate polyanions crucial for zeolite synthesis (Kirschhock et al., 1999).
Oxidation of Alcohols
Tetrapropylammonium bromochromate is effective in oxidizing organic substrates, particularly alcohols, under mild conditions. It's recognized for its versatility and selectivity in organic chemistry applications (Ghammamy et al., 2007).
Influence on Zeolite Synthesis
The hydrophobic character of tetrapropylammonium affects the synthesis of pure-silica zeolites. Research indicates that the control of organic structure-directing agent's hydrophobicity is vital for synthesizing pure-silica zeolites (Goretsky et al., 1999).
Solvent-Free Bromination
Tetrapropylammonium tribromide (TPATB) is used as a solvent-free brominating agent. It proves to be efficient in both hot air oven and microwave reactor conditions, marking it as a significant addition to organic tribromide reagents (Kuotsu & Sinha, 2014).
Propiedades
Número CAS |
13010-31-6 |
|---|---|
Nombre del producto |
Tetrapropylammonium |
Fórmula molecular |
C12H28N+ |
Peso molecular |
186.36 g/mol |
Nombre IUPAC |
tetrapropylazanium |
InChI |
InChI=1S/C12H28N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+1 |
Clave InChI |
OSBSFAARYOCBHB-UHFFFAOYSA-N |
SMILES |
CCC[N+](CCC)(CCC)CCC |
SMILES canónico |
CCC[N+](CCC)(CCC)CCC |
Otros números CAS |
13010-31-6 |
Sinónimos |
tetrapropylamine tetrapropylammonium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



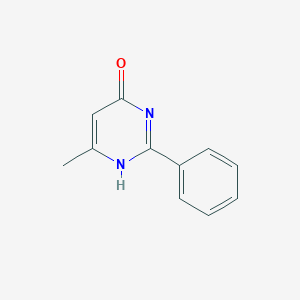

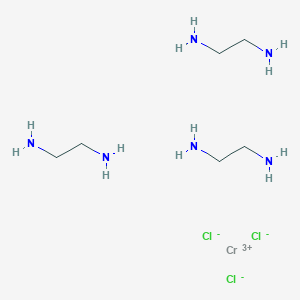
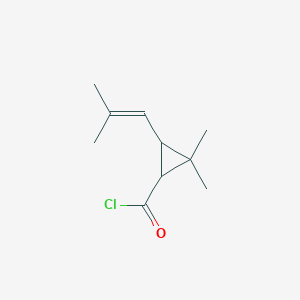
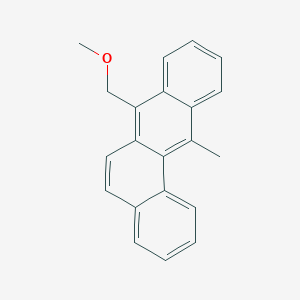
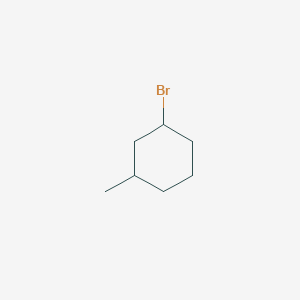
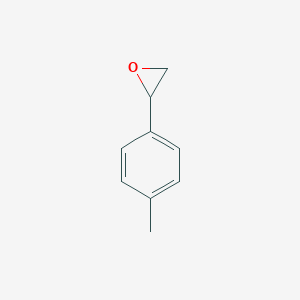
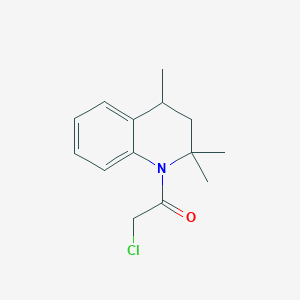
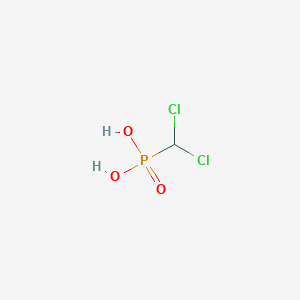



![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
